D21-2393

Descripción

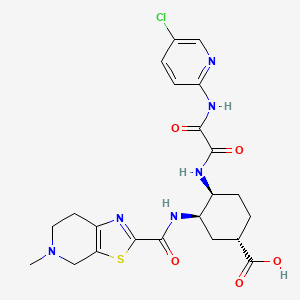

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31)/t11-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYMJNYAASVNAP-CORIIIEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834919-19-6 | |

| Record name | D21-2393 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834919196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D21-2393 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV344R972X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural and Stereochemical Aspects Pertinent to D21 2393 Research

Elucidation of the (1S,3R,4S)-Configuration of D21-2393

The precise three-dimensional arrangement of atoms in this compound is defined by its (1S,3R,4S) stereochemistry, which is crucial for its biological function. The determination of this specific configuration is a result of rigorous stereoselective synthesis and chiral analysis techniques developed during the research and development of its parent compound, Edoxaban (B1671109).

The synthesis of Edoxaban and, by extension, its metabolites like this compound, involves the creation of three chiral centers on a cyclohexane (B81311) ring. The control of the stereochemistry at these centers is a significant challenge, with a total of eight possible stereoisomers. researchgate.net Methodologies have been developed to selectively synthesize the desired (1S,3R,4S)-isomer, which is the pharmacologically active form. researchgate.net These synthetic routes are instrumental in providing the enantiomerically pure compound for preclinical and clinical studies.

Furthermore, advanced analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) have been instrumental in separating and identifying the different stereoisomers of Edoxaban and its metabolites. patsnap.comgoogle.com These methods utilize chiral stationary phases that can differentiate between the enantiomers and diastereomers, allowing for the confirmation of the absolute configuration of the desired product, this compound. patsnap.comgoogle.com The combination of stereoselective synthesis and sophisticated chiral separation provides unequivocal evidence for the assigned (1S,3R,4S)-configuration of this compound.

Influence of Cyclohexane, Pyridine (B92270), and Thiazolopyridine Moieties on Molecular Recognition

The molecular architecture of this compound is comprised of three key structural components: a substituted cyclohexane ring, a chloropyridine moiety, and a thiazolopyridine bicycle. Each of these fragments plays a distinct and vital role in the compound's ability to recognize and bind to its biological target, Factor Xa. Factor Xa inhibitors are known to bind in a characteristic L-shaped conformation within the active site of the enzyme, which is comprised of distinct S1 and S4 pockets. nih.gov

The chloropyridine moiety of this compound is analogous to the P1 group in other Factor Xa inhibitors and is crucial for anchoring the molecule into the S1 specificity pocket of the enzyme. nih.gov This deep, negatively charged pocket favorably accommodates the electron-rich aromatic ring of the chloropyridine. The chlorine substituent further enhances the binding affinity through specific interactions within the pocket.

The central cyclohexane ring serves as a scaffold, correctly positioning the P1 (chloropyridine) and P4 (thiazolopyridine) moieties for optimal interaction with the S1 and S4 pockets of Factor Xa, respectively. The stereochemistry of the substituents on the cyclohexane ring dictates the precise spatial orientation of these key binding groups.

Conformational Analysis and its Implications for Biomolecular Interactions

The biological activity of a flexible molecule like this compound is not only dependent on its static structure but also on its conformational dynamics. The molecule can adopt various shapes, or conformations, in solution, and it is the adoption of a specific low-energy, "bioactive" conformation that allows for effective binding to its target enzyme.

The cyclohexane ring in this compound predominantly exists in a stable chair conformation. The substituents on this ring can occupy either axial or equatorial positions. Due to steric hindrance, known as 1,3-diaxial interactions, bulky substituents preferentially occupy the equatorial positions to minimize steric strain. pressbooks.publibretexts.orglibretexts.org In the case of this compound, the (1S,3R,4S)-configuration places the large substituents in equatorial or pseudo-equatorial positions in the most stable chair conformation, which is essential for presenting the correct vector for the attached pyridine and thiazolopyridine moieties to bind to their respective pockets in Factor Xa.

Computational methods, such as molecular mechanics and molecular dynamics simulations, are powerful tools for exploring the conformational landscape of molecules like this compound. nih.govwustl.eduresearchgate.net These studies can identify the low-energy conformations and the energy barriers between them. Theoretical studies on similar Factor Xa inhibitors have shown that these molecules adopt a characteristic L-shape in their bound state, and the flexibility of the molecule allows it to transition from its solution conformation to this bioactive conformation upon entering the enzyme's active site. nih.gov Understanding the conformational preferences of this compound is therefore critical for a complete picture of its biomolecular interactions and for the rational design of analogues with improved properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1S,3R,4S)-4-[[2-[(5-chloro-2-pyridyl)amino]-2-oxo-acetyl]amino]-3-[[(5-methyl-4,5,6,7-tetrahydro patsnap.comnih.govthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexanecarboxylic acid | MedchemExpress medchemexpress.com |

| Molecular Formula | C22H25ClN6O5S | MedchemExpress medchemexpress.com |

| Molecular Weight | 520.99 g/mol | MedchemExpress medchemexpress.com |

| Stereochemistry | (1S,3R,4S) | Edoxaban Wikipedia wikipedia.org |

| Parent Compound | Edoxaban | Edoxaban Wikipedia wikipedia.org |

Metabolism and Disposition Research of D21 2393

Enzymatic Pathways Governing the Formation of D21-2393

Role of Carboxylesterase 1 in Edoxaban (B1671109) Biotransformation to this compound

The formation of this compound from its parent compound, edoxaban, is catalyzed by the enzyme carboxylesterase 1 (CES1) . nih.govfda.gov This metabolic conversion occurs through hydrolysis . pmda.go.jpclinicaltrials.gov Specifically, CES1 facilitates the hydrolysis of the N,N-dimethylcarbamoyl group of edoxaban to produce the carboxylate metabolite, this compound. pmda.go.jp This enzymatic reaction is a key step in the metabolism of edoxaban, and CES1 is the primary enzyme responsible for this transformation in the human liver. fda.govclinicaltrials.gov The metabolic pathway appears to be human-specific. nih.gov

Comparative Metabolic Profiles of this compound Across In Vitro and In Vivo Preclinical Models

The metabolic profile of this compound has been characterized in both laboratory-based (in vitro) and animal (in vivo) studies. These preclinical models provide valuable insights into its pharmacological activity and disposition.

In in vitro studies, this compound has demonstrated competitive inhibition of factor Xa, a critical component of the blood coagulation cascade. pmda.go.jp The inhibitory constant (Ki) of this compound against human factor Xa has been measured at 0.767 nM . pmda.go.jp In comparison, its activity against rat factor Xa is less potent, with a Ki of 6.88 nM . pmda.go.jp The in vitro plasma protein binding for this compound is approximately 80% , which is higher than that of its parent compound, edoxaban (~55%). nih.govciteline.com

In vivo studies in animal models have shown that this compound exhibits dose-dependent antithrombotic activity. fda.gov However, the systemic exposure to this compound is significantly lower than that of edoxaban, accounting for less than 10% of the total systemic exposure of the parent drug in humans. nih.govciteline.com In juvenile rats, the systemic exposure to this compound was observed to decrease after several weeks of dosing, which is attributed to the maturation of metabolic processes with age. nih.gov

Table 1: Comparative Preclinical Data for this compound

| Parameter | Species/System | Value |

|---|---|---|

| Factor Xa Inhibition (Ki) | Human | 0.767 nM pmda.go.jp |

| Rat | 6.88 nM pmda.go.jp | |

| Plasma Protein Binding | In Vitro | ~80% nih.govciteline.com |

| Systemic Exposure (vs. Edoxaban) | Human (In Vivo) | <10% nih.govciteline.com |

Research on Factors Influencing this compound Systemic Exposure and Metabolic Fate

Several factors have been identified that can influence the systemic exposure and metabolic fate of this compound. These include physiological conditions and the co-administration of other drugs.

Renal Function: Impaired renal function is expected to impact the pharmacokinetics of this compound. citeline.com

Drug Interactions:

OATP1B1 Inhibitors: this compound is a substrate of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1) . nih.govresearchgate.net Co-administration of OATP1B1 inhibitors, such as cyclosporine , can significantly increase the systemic exposure of this compound. nih.govfda.gov One study reported that co-administration of cyclosporine increased the total and peak systemic exposure to this compound by 6.87-fold and 8.71-fold, respectively. fda.gov

P-glycoprotein (P-gp) Inducers: The co-administration of P-gp inducers like rifampin has been shown to decrease the total systemic exposure of edoxaban while increasing the peak systemic exposure of this compound. fda.gov Specifically, rifampin co-administration led to a 2.86-fold increase in the total systemic exposure and a 5.06-fold increase in the peak systemic exposure of the metabolite. fda.gov

Food: The presence of food can influence the formation of this compound. Studies in healthy volunteers have shown that food intake leads to a lower exposure of this compound and a reduced metabolite-to-parent ratio compared to a fasting state. nih.gov

Table 2: Factors Influencing this compound Systemic Exposure

| Factor | Effect on this compound Exposure | Mechanism/Note |

|---|---|---|

| Impaired Renal Function | Expected to be impacted citeline.com | |

| Cyclosporine (OATP1B1 Inhibitor) | Significant Increase fda.gov | Inhibition of hepatic uptake via OATP1B1. fda.gov |

| Rifampin (P-gp Inducer) | Increased peak exposure fda.gov | Affects parent drug (edoxaban) metabolism. fda.gov |

| Food | Decreased exposure and metabolite-to-parent ratio nih.gov | Suggests food involvement in the formation process. nih.gov |

Molecular and Pharmacological Research of D21 2393

Mechanism of Action: Factor Xa (FXa) Inhibition by D21-2393

The primary mechanism of action of this compound is the direct, competitive, and reversible inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade. FXa is situated at the convergence of the intrinsic and extrinsic pathways of blood coagulation and is responsible for the conversion of prothrombin to thrombin. nih.gov By inhibiting FXa, this compound effectively reduces thrombin generation, thereby preventing the formation of fibrin (B1330869) clots. nih.gov

Quantitative Kinetic and Binding Studies of FXa Interaction

This compound has been identified as a potent inhibitor of FXa. In vitro studies have demonstrated its significant anticoagulant activity. The half-maximal inhibitory concentration (IC50) of this compound for anti-FXa activity has been reported to be 1.8 nM. nih.govnih.govresearchgate.net This indicates a high affinity for the FXa enzyme, which is even more potent than its parent compound, edoxaban (B1671109) (IC50 of 3 nM). nih.gov

While specific kinetic constants such as the inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff) for this compound are not widely published in the public domain, the low nanomolar IC50 value suggests a strong and effective binding to the active site of FXa. The binding of direct FXa inhibitors like edoxaban and its metabolites occurs at the active site of the FXa molecule, specifically interacting with the S1 and S4 pockets, which are key for substrate recognition and catalysis.

Table 1: In Vitro Inhibitory Activity against Factor Xa

| Compound | IC50 (nM) for anti-FXa activity |

| This compound (Edoxaban M4) | 1.8 nih.govnih.govresearchgate.net |

| Edoxaban (Parent Compound) | 3 nih.gov |

Identification and Characterization of Putative Molecular Targets and Off-Targets for this compound

The primary molecular target of this compound is unequivocally Factor Xa. The high potency and specificity for FXa are central to its therapeutic effect.

Information regarding the comprehensive off-target profiling of this compound is not extensively available in published literature. Generally, direct oral anticoagulants are designed for high selectivity to their target protease to minimize off-target effects. For the parent compound, edoxaban, a high degree of selectivity for FXa over other serine proteases involved in the coagulation cascade (such as thrombin) and other physiological processes has been established. It is plausible that this compound retains a similar high selectivity profile, though specific screening data for this compound against a panel of other proteases and receptors is not readily accessible.

Modulation of Cellular and Biochemical Signaling Pathways by this compound in Research Systems

The principal and intended effect of this compound on cellular and biochemical signaling is the downstream consequence of FXa inhibition. By blocking the generation of thrombin, this compound indirectly modulates all thrombin-mediated signaling pathways. Thrombin is a pleiotropic enzyme that, in addition to its role in fibrin clot formation, activates a variety of cellular responses through protease-activated receptors (PARs). Therefore, by reducing thrombin levels, this compound can be expected to attenuate thrombin-induced platelet aggregation, endothelial cell activation, and inflammatory responses.

Direct studies investigating the modulation of other cellular and biochemical signaling pathways by this compound independent of its anti-FXa activity are not currently available in the scientific literature.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of this compound

Specific Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies focusing solely on this compound are limited. However, insights can be drawn from the broader research on edoxaban and its metabolites.

This compound is the product of the hydrolysis of the ester group in edoxaban to a carboxylic acid. This structural modification from the parent compound results in a slight increase in the in vitro potency against FXa (IC50 of 1.8 nM for this compound vs. 3 nM for edoxaban). nih.gov This suggests that the terminal carboxylic acid group may form additional or more favorable interactions within the active site of FXa compared to the ester group of edoxaban.

The core pharmacophore responsible for FXa binding is retained in this compound. The key interactions for direct FXa inhibitors typically involve the occupation of the S1 and S4 pockets of the enzyme. The specific moieties of this compound that engage in these interactions are crucial for its inhibitory activity. The increased potency of this compound highlights the importance of the terminal group in optimizing the binding affinity to FXa. Further detailed structural studies, such as co-crystallization of this compound with FXa, would be necessary to fully elucidate the specific molecular interactions that contribute to its enhanced inhibitory activity and to provide a more comprehensive SMR understanding.

Preclinical Research Methodologies and Findings of D21 2393

In Vitro Experimental Models for Mechanistic Investigations

In vitro studies are crucial for elucidating the fundamental mechanisms by which a compound interacts with biological systems. For D21-2393, these investigations aimed to understand its potential enzymatic interactions and its effects on relevant biological processes in isolated systems.

Enzymatic Inhibition Assays and Cell-Based Permeability Studies

Enzymatic studies related to this compound have primarily focused on its formation from the parent compound, edoxaban (B1671109). Research indicates that this compound is primarily formed through the hydrolysis of the N,N-dimethylcarbamoyl group of edoxaban, a process mediated by Carboxylesterase 1 (CES1) fda.gov. Metabolism by CYP3A also contributes to the formation of other metabolites, including other active ones fda.gov.

While in vitro receptor binding studies were conducted for the parent compound edoxaban, specific detailed enzymatic inhibition assays or cell-based permeability studies directly evaluating this compound's interaction with a broad range of enzymes or its passive or active transport across cell membranes were not prominently detailed in the provided search results, beyond its formation pathway fda.gov. General methodologies for enzymatic inhibition studies and cell permeability assessments are well-established in preclinical research bioivt.comnih.gov.

Research on Pharmacodynamic Biomarkers in Isolated Systems

This compound has been identified as a pharmacologically active metabolite of edoxaban ashpublications.orgeuropa.euresearchgate.net. Studies have shown that edoxaban exhibits concentration-dependent effects on key coagulation parameters such as anti-Factor Xa activity, prothrombin time (PT), and activated partial thromboplastin (B12709170) time (aPTT) fda.gov. Given that this compound is an active metabolite, it is expected to contribute to these pharmacodynamic effects. Research has demonstrated that the effects of edoxaban on pharmacodynamic biomarkers are concentration-dependent and correlate linearly with the plasma level of the compound, and this likely extends to the active metabolite this compound researchgate.netresearchgate.net. Ex vivo studies have also been utilized to assess the inhibition of coagulation biomarkers by edoxaban and its metabolites clinicaltrials.gov.

In Vivo Experimental Models for Compound Characterization and Pharmacodynamic Response

In vivo studies using animal models are essential for evaluating the systemic effects of a compound, including its pharmacokinetics and pharmacodynamics, in a complex biological environment.

Animal Models for Investigations of Coagulation Parameters and Thrombosis Pathways

Animal models are widely used to investigate coagulation parameters and thrombosis pathways in preclinical research mdpi.complos.orgnih.govamegroups.org. These models help to understand the antithrombotic potential of compounds and their impact on the coagulation cascade.

However, this compound is noted as a major human-specific metabolite that is only present in trace amounts in animals used in non-clinical studies fda.goveuropa.eu. This significant inter-species difference in metabolism limits the direct assessment of this compound's specific effects on coagulation parameters and thrombosis pathways in standard animal models at exposures comparable to those seen in humans fda.goveuropa.eu. Preclinical studies with the parent compound, edoxaban, in animal models have shown reductions in anti-FXa activity and associated bleeding ashpublications.org.

Studies on Metabolite Exposure and Inter-species Differences in Animal Models

Studies on this compound in animal models have primarily focused on its potential toxicity rather than detailed pharmacokinetic/pharmacodynamic characterization due to its low exposure in these species fda.goveuropa.eu. This compound is identified as the most abundant metabolite in humans, representing less than 10% of the parent drug exposure in healthy subjects europa.euciteline.com. In contrast, it is only found in trace amounts in non-clinical animal studies fda.goveuropa.eu. This highlights a notable inter-species difference in the metabolic profile of edoxaban, with this compound being a significant human metabolite with limited systemic exposure in commonly used laboratory animals fda.govfda.goveuropa.euresearchgate.netresearchgate.net.

Pharmacokinetic studies in humans have characterized the exposure of both edoxaban and this compound. The peak concentration of this compound is typically reached within 2 hours post-dose of edoxaban researchgate.netresearchgate.net. The exposure (AUC) of total this compound has been reported to be less than 10% of the parent drug in healthy adults citeline.com.

Advanced Research Techniques in Preclinical Assessment (e.g., DNA synthesis research, micronucleus study methodologies)

Advanced research techniques are employed in preclinical assessment to evaluate various aspects of a compound's potential impact, including genotoxicity. Studies on this compound have included assessments of its potential to cause genetic damage.

In the Ames test, which assesses gene mutations, this compound was negative at concentrations up to 5000 μg/ml, both with and without metabolic activation fda.goveuropa.eu.

However, in in vitro chromosomal aberration tests conducted in Chinese Hamster Lung (CHL) cells, this compound induced numerical aberrations (polyploidy) at concentrations of ≥1250 μg/ml, with and without S9-activation fda.goveuropa.eu. A follow-up study specifically focusing on numerical chromosomal aberrations in human lymphocytes also showed an increase in polyploidy induced by DU-176b (edoxaban), and this compound was also tested in a polyploidy test using human peripheral lymphocytes, which was negative fda.goveuropa.eu.

The genotoxicity findings for this compound are summarized in the table below:

| Genotoxicity Test | Species/Cell Type | Result | Reference |

| Unscheduled DNA Synthesis (UDS) Test | Rat | Negative | fda.goveuropa.eu |

| In Vivo Bone Marrow Micronucleus Test | Rat | Negative | fda.goveuropa.eu |

| Ames Test | in vitro (bacterial) | Negative (up to 5000 μg/ml) | fda.goveuropa.eu |

| Chromosomal Aberration Test | CHL cells (in vitro) | Induced polyploidy (≥1250 μg/ml) | fda.goveuropa.eu |

| Polyploidy Test | Human Lymphocytes (in vitro) | Negative | fda.goveuropa.eu |

These preclinical studies provide valuable insights into the characteristics of this compound, particularly highlighting its role as a major human metabolite of edoxaban and detailing its genotoxic profile.

Analytical Methodologies for D21 2393 Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely employed technique for the precise quantification of D21-2393 in complex biological matrices. This method offers high sensitivity and selectivity, crucial for accurately measuring low concentrations of the metabolite. Validated LC-MS/MS methods have been developed and utilized for determining this compound concentrations in plasma and other biological samples. fda.govresearchgate.netpmda.go.jpresearchgate.net

A validated Turbo Ion Spray LC-MS/MS method has been reported for measuring plasma levels of this compound. researchgate.net The Lower Limit of Quantification (LLOQ) for this method was established at 0.0792 ng/mL, demonstrating its capability to detect this compound at low levels. researchgate.net LC-MS/MS has also been used to measure this compound concentrations in rat plasma during toxicity studies. pmda.go.jp Furthermore, this technique, often coupled with HPLC, is instrumental in analyzing metabolites present in urine, bile, and feces samples. pmda.go.jp

The application of LC-MS/MS ensures reliable quantification of this compound, which is essential for characterizing its pharmacokinetic profile and understanding its exposure levels in various studies.

Development and Validation of Bioanalytical Assays for this compound in Biological Matrices

The development and validation of bioanalytical assays for this compound in biological matrices are critical steps to ensure the reliability and accuracy of the data obtained in research studies. Validated LC-MS/MS methods are central to these bioanalytical assays. researchgate.netpmda.go.jp

Reports indicate the existence of analytical methods and associated validation reports specifically for this compound. fda.gov A validated Turbo Ion Spray LC-MS/MS method has been specifically developed for measuring plasma levels of both edoxaban (B1671109) and its metabolite, this compound. researchgate.net In the context of toxicity studies in rats, plasma this compound concentrations were measured using a validated LC-MS/MS method. pmda.go.jp

A comprehensive validation of assay methods for edoxaban and its metabolites, including this compound, in human plasma and urine has been performed. researchgate.net This validation process typically covers key parameters such as sensitivity, linearity, Lower Limit of Quantification (LLOQ), precision, accuracy, stability, matrix effect, and recovery. researchgate.net These validation procedures are crucial to confirm that the analytical method is suitable for its intended purpose, providing confidence in the quantitative results obtained from biological samples.

Advanced Chromatographic and Spectroscopic Approaches in Metabolite Characterization

Advanced chromatographic and spectroscopic approaches are indispensable for the comprehensive characterization of this compound and its related metabolites. High-Performance Liquid Chromatography (HPLC) is frequently used to separate and analyze the parent compound and its metabolites in various biological samples, allowing for the determination of their relative proportions. pmda.go.jp

The combination of HPLC with techniques such as radiography (HPLC-radiography) and Mass Spectrometry (LC-MS/MS) is powerful for the analysis and identification of metabolites in matrices like urine, bile, and feces. pmda.go.jp This hyphenated approach allows for the detection of radiolabeled metabolites and provides structural information through mass analysis.

While the detailed spectroscopic characterization (e.g., UV, IR, NMR, MS, X-ray crystallography) is often reported for the parent compound (edoxaban) during its initial characterization pmda.go.jp, similar spectroscopic principles and techniques are applied to elucidate the structures of metabolites like this compound.

Studies have identified several metabolites of edoxaban in different species using these advanced techniques. In rats and monkeys, major metabolites found in plasma, urine, bile, and feces included this compound, D21-3231 (a dechloropyridinyl amine hydrolytic product), D21-1402 (N-demethylated at the tetrahydrothiazolopyridine ring), D103-2684 (N-oxide at the tetrahydrothiazolopyridine ring), D21-2135 (N-demethylated at the N,N-dimethylcarbamoyl group), and a putative hydroxymethyl metabolite of the N,N-dimethylcarbamoyl group. pmda.go.jp The use of advanced chromatographic separation coupled with sensitive spectroscopic detection, particularly mass spectrometry, is fundamental to the identification and structural characterization of these metabolic products, including this compound.

Data Table: Lower Limit of Quantification (LLOQ) for this compound in Plasma

| Matrix | Analytical Method | LLOQ (ng/mL) | Citation |

| Plasma | Validated Turbo Ion Spray LC-MS/MS | 0.0792 | researchgate.net |

Data Table: Identified Metabolites of Edoxaban (including this compound)

| Metabolite Name/Identifier | Description | Detection Method(s) | Species Studied | Citation |

| This compound | Carboxylate produced by hydrolysis of N,N-dimethylcarbamoyl group | LC-MS/MS, HPLC | Rat, Monkey | pmda.go.jppmda.go.jp |

| D21-3231 | Hydrolysis product (dechloropyridinyl amine) | HPLC-radiography, LC-MS/MS | Rat, Monkey | pmda.go.jp |

| D21-1402 | N-demethylated at tetrahydrothiazolopyridine ring (5-position) | HPLC-radiography, LC-MS/MS | Rat, Monkey | pmda.go.jp |

| D103-2684 | N-oxide at tetrahydrothiazolopyridine ring (5-position) | HPLC-radiography, LC-MS/MS | Rat, Monkey | pmda.go.jp |

| D21-2135 | N-demethylated at N,N-dimethylcarbamoyl group | HPLC-radiography, LC-MS/MS | Rat, Monkey | pmda.go.jp |

| Putative Hydroxymethyl Metabolite | Hydroxymethyl at N,N-dimethylcarbamoyl group | HPLC-radiography, LC-MS/MS | Rat | pmda.go.jp |

Theoretical and Computational Approaches in D21 2393 Research

Molecular Docking and Dynamics Simulations for Elucidating Target Binding Modes

While specific molecular docking and dynamics simulation studies exclusively focused on D21-2393 are not extensively detailed in publicly available literature, the compound's activity as a potent, competitive inhibitor of FXa suggests a binding mode similar to its parent compound, edoxaban (B1671109). pmda.go.jp this compound, which is the carboxylate form of edoxaban produced by the hydrolysis of the N,N-dimethylcarbamoyl group, is recognized as an equipotent active metabolite. europa.eufda.gov

In vitro studies have quantified the inhibitory potency of this compound against FXa. The inhibition constant (Ki) of this compound has been determined for both human and rat FXa, demonstrating its high affinity for the enzyme's active site. pmda.go.jp The compound competitively inhibits both human and rat factor Xa. pmda.go.jp

| Species | Inhibition Constant (Ki) |

|---|---|

| Human Factor Xa | 0.767 nM |

| Rat Factor Xa | 6.88 nM |

Data derived from a study on the pharmacological activity of metabolite this compound. pmda.go.jp

Molecular docking and dynamics simulations for edoxaban have presumably guided the understanding of the binding interactions of its metabolites. These computational techniques would typically be employed to model the precise orientation and conformation of this compound within the active site of FXa. Key interactions would involve the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with critical amino acid residues in the S1 and S4 pockets of the FXa enzyme. The carboxylate group of this compound, which differentiates it from edoxaban, would be a key focus of such simulations to understand its specific contribution to the binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs are not prominently described in the reviewed literature. However, the development of such models would be a logical step in the exploration of FXa inhibitors related to edoxaban. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For this compound and its analogs, a QSAR model would correlate various molecular descriptors with their FXa inhibitory activity (e.g., Ki or IC50 values). These descriptors can be categorized as:

Electronic: such as partial charges, dipole moments, and frontier orbital energies.

Steric: including molecular volume, surface area, and specific conformational parameters.

Hydrophobic: like the logarithm of the partition coefficient (logP).

Topological: which describe the connectivity and branching of the molecular structure.

The data from in vitro studies, such as the reported IC50 values for the inhibition of human and rat FXa by this compound and other metabolites, would serve as the dependent variables in the development of a QSAR model. fda.gov The insights gained from a robust QSAR model could facilitate the design of novel analogs with potentially improved potency, selectivity, or pharmacokinetic profiles.

In Silico Predictions of Metabolic Transformations and Potential Interactions

A key study successfully developed a whole-body PBPK parent-metabolite model for edoxaban and its active metabolite, this compound (referred to as M4 in the study). researchgate.net This model was instrumental in predicting the pharmacokinetic profiles and potential for drug-drug-disease interactions.

Metabolic Transformations:

In silico tools can predict the metabolic stability of compounds. researchgate.netnih.govmdpi.comnih.govmdpi.com For this compound, PBPK models incorporate its formation from edoxaban and its subsequent elimination pathways. While edoxaban undergoes minimal metabolism, the formation of this compound is a significant transformation. fda.gov The model would simulate the rate of this conversion and the further metabolism or excretion of this compound.

Potential Interactions:

| Compound | Parameter | Value |

|---|---|---|

| This compound | Peak Plasma Concentration (Tmax) | Reached within 2 hours post-dose of edoxaban |

| Dose-Exposure Relationship | Slightly lower-than-dose-proportional |

Pharmacokinetic parameters of this compound following oral administration of edoxaban. researchgate.net

The use of these predictive computational models is invaluable in modern drug development, allowing for the anticipation of potential clinical scenarios and informing the design of clinical trials.

Future Directions and Emerging Research Avenues for D21 2393

Elucidating Novel Biological Roles and Unexplored Molecular Interactions

A crucial area of exploration is the interaction of D21-2393 with various plasma proteins and cellular receptors beyond its primary target. The binding characteristics of a metabolite to plasma proteins can significantly influence its free concentration and, consequently, its pharmacological activity and disposition. While the albumin binding rate of this compound has been noted to differ from that of edoxaban (B1671109), a more comprehensive profiling of its interactions with other plasma proteins is warranted. researchgate.net

Furthermore, the interaction of this compound with drug transporters is of considerable interest. It has been identified as a substrate for the organic anion transporting polypeptide 1B1 (OATP1B1). researchgate.net Inhibition of this transporter can lead to a significant increase in the plasma concentration of this compound, highlighting the clinical relevance of this interaction. nih.govresearchgate.net Future studies should investigate other potential transporter interactions that may affect its pharmacokinetics and contribute to inter-individual variability in response.

Table 1: Comparative Pharmacokinetic and Transporter Interaction Profile

| Parameter | This compound (Edoxaban M4) | Edoxaban (Parent Compound) |

| Primary Target | Factor Xa | Factor Xa |

| Known Transporter Interaction | OATP1B1 Substrate | P-glycoprotein (P-gp) Substrate |

| Albumin Binding Rate | ~80% | ~55% |

This table is generated based on available data and highlights key differentiating characteristics that warrant further investigation. researchgate.net

Advancements in Synthetic Methodologies for Isotopic Labeling and Analog Generation

To facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties and to probe the specific biological activities of this compound, the development of advanced synthetic methodologies is paramount.

Isotopic Labeling: The synthesis of isotopically labeled this compound (e.g., with 13C, 14C, or 3H) is essential for conducting sensitive and specific pharmacokinetic and metabolic studies. While methods for the synthesis of edoxaban have been established, specific and efficient routes to isotopically labeled this compound are not widely reported. oup.compace-cme.org Future synthetic efforts should focus on developing robust methods for introducing isotopic labels at specific positions within the this compound molecule. This would enable precise tracing and quantification in complex biological matrices, aiding in the elucidation of its metabolic fate and potential for tissue accumulation.

Analog Generation: The generation of a library of this compound analogs through targeted chemical modifications would be a powerful tool for structure-activity relationship (SAR) studies. By systematically altering different functional groups on the this compound scaffold, researchers can identify key molecular determinants for its interaction with FXa and other potential off-target proteins. This approach could lead to the design of second-generation molecules with improved potency, selectivity, or pharmacokinetic profiles.

Table 2: Potential Synthetic Modifications for this compound Analog Generation

| Region of Modification | Potential Chemical Changes | Research Objective |

| Cyclohexanecarboxylic acid moiety | Esterification, amidation, bioisosteric replacement | Investigate importance for target binding and solubility |

| Thiazolopyridine core | Substitution at different positions, ring modification | Explore impact on potency and selectivity |

| Chloropyridinyl group | Halogen substitution, replacement with other heterocycles | Modulate electronic properties and potential for off-target interactions |

This table outlines hypothetical synthetic strategies for generating this compound analogs and their potential research applications.

Integration of Multi-Omics Data for a Comprehensive Systems Biology Understanding of this compound Action

A systems biology approach, integrating various "omics" datasets, holds the key to a holistic understanding of the physiological effects of this compound. rsc.orgnih.gov Moving beyond single-target interactions, this approach can reveal the broader impact of the metabolite on complex biological networks.

Future research should aim to generate and integrate data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of this compound action. For instance, transcriptomic studies could identify changes in gene expression in relevant cell types (e.g., hepatocytes, endothelial cells) upon exposure to this compound, potentially revealing novel regulatory pathways affected by the metabolite. Proteomic analyses could identify changes in protein expression or post-translational modifications, providing further insight into its mechanism of action and potential off-target effects.

Metabolomic profiling of plasma or urine following administration of edoxaban could provide a detailed picture of the metabolic pathways influenced by both the parent drug and this compound. By integrating these multi-omics datasets, researchers can build predictive models of this compound's effects, potentially identifying biomarkers for efficacy and safety, and paving the way for a more personalized approach to anticoagulant therapy. nih.govrsc.orgnih.gov

Table 3: Hypothetical Multi-Omics Integration for this compound Research

| Omics Layer | Potential Data Generated | Integrated Biological Insight |

| Genomics | Identification of genetic variants in transporter genes (e.g., SLCO1B1) | Understanding inter-individual variability in this compound pharmacokinetics |

| Transcriptomics | Changes in gene expression in liver and endothelial cells | Elucidation of downstream signaling pathways and potential off-target effects |

| Proteomics | Alterations in protein abundance and post-translational modifications | Identification of novel protein interaction partners and affected cellular processes |

| Metabolomics | Perturbations in endogenous metabolite profiles in plasma and urine | Mapping the broader metabolic impact of this compound |

This table illustrates a conceptual framework for integrating multi-omics data to achieve a systems-level understanding of this compound.

Q & A

What criteria define a strong research question for studying D21-2393 in preclinical settings?

A robust research question should align with the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and address gaps in existing literature . For example, a question like "How does this compound modulate [specific biological pathway] in [cell/animal model] compared to existing compounds?" ensures clarity and relevance. Avoid vague terms; instead, specify mechanisms (e.g., pharmacokinetics, receptor binding) and contextualize the compound’s novelty .

Q. How should researchers design experiments to ensure reproducibility when testing this compound?

Experimental design must include:

- Detailed protocols (e.g., compound preparation, dosage, control groups) .

- Replicable sampling methods (e.g., randomization, sample size justification) .

- Transparent data reporting (e.g., raw data in supplementary files, statistical thresholds) . For in vivo studies, adhere to NIH guidelines for preclinical reporting, including animal welfare and ethical approvals .

Q. What are common pitfalls in data collection for this compound studies, and how can they be mitigated?

Key issues include:

- Instrumentation bias : Calibrate equipment and validate assays using standardized controls .

- Response bias in surveys : Avoid binary (yes/no) questions; use Likert scales for nuanced feedback .

- Sampling errors : Use stratified sampling or power analysis to ensure representativeness .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound data across different experimental models?

Contradictions often arise from model-specific variability (e.g., cell lines vs. whole organisms) or methodological discrepancies . To address this:

- Conduct triangulation by cross-validating results with multiple techniques (e.g., Western blot, RNA-seq) .

- Perform sensitivity analysis to identify variables influencing outcomes (e.g., pH, temperature) .

- Compare dosage-response curves across models to isolate confounding factors .

Q. What advanced statistical methods are suitable for analyzing non-linear effects of this compound?

- Mixed-effects models : Account for hierarchical data structures (e.g., repeated measures in longitudinal studies) .

- Machine learning algorithms : Use clustering (e.g., k-means) to identify subpopulations with divergent responses .

- Bayesian inference : Quantify uncertainty in pharmacokinetic parameters, especially with limited sample sizes .

Q. How can researchers ensure ethical rigor when publishing controversial findings about this compound?

- Pre-register studies to avoid outcome reporting bias .

- Disclose conflicts of interest (e.g., funding sources) and provide raw data for peer scrutiny .

- Use neutral language in manuscripts; avoid overstating implications without mechanistic evidence .

Methodological Guidelines

- Literature Review : Use databases like Web of Science to identify gaps, focusing on in vivo efficacy and toxicity profiles of this compound .

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

- Manuscript Preparation : Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail and supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.